N-(3-thienylmethyl)-9H-purin-6-amine
Overview
Description
“N-(3-thienylmethyl)-9H-purin-6-amine” is a chemical compound that belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, a bicyclic aromatic compound made up of two six-membered rings .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of interest for many researchers. Thiazole-based analogs, which include “this compound”, have been studied extensively due to their potential as biologically active compounds . The focus has been on modifications to the pyrimidine ring, with enzymatic recognition often modulated by C2 and C4 substituents .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a purine moiety, a bicyclic aromatic compound made up of two six-membered rings . The compound has a molecular formula of C12H19NS and an average mass of 209.351 Da .Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the main protease (3CL pro) of SARS-CoV-2 .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The β-lactam antibiotics, which also contain a heterocyclic ring, have been extensively studied for their pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The synthesis of thiazole derivatives often takes place in specific conditions, such as in aqueous ethanol containing a catalytic amount of phase-transfer and using sodium iodide at 85 °c under aerobic conditions .
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-thienylmethyl)-9H-purin-6-amine 2179 in lab experiments is its high selectivity for P2Y1 receptors, which allows for the specific targeting of these receptors without affecting other purinergic receptors. Another advantage is its availability and relatively low cost, compared to other P2Y1 receptor antagonists. However, one limitation of using this compound 2179 is its relatively low potency, which may require higher concentrations to achieve the desired effects. Another limitation is the potential for off-target effects, particularly at higher concentrations.
Future Directions
There are several future directions for research on N-(3-thienylmethyl)-9H-purin-6-amine 2179 and P2Y1 receptors. One direction is to investigate the role of P2Y1 receptors in various pathological conditions, such as stroke, Alzheimer's disease, and cancer, and to evaluate the potential of P2Y1 receptor antagonists, including this compound 2179, as therapeutic agents. Another direction is to develop more potent and selective P2Y1 receptor antagonists, which may have improved efficacy and reduced off-target effects. Finally, further studies are needed to elucidate the downstream signaling pathways and physiological effects of P2Y1 receptor activation and inhibition, which may provide new insights into the role of purinergic signaling in health and disease.
Scientific Research Applications
N-(3-thienylmethyl)-9H-purin-6-amine 2179 has been extensively used in scientific research to investigate the role of P2Y1 receptors in various biological processes. For example, this compound 2179 has been used to study the effect of P2Y1 receptor antagonism on platelet aggregation and thrombosis, as well as on the release of neurotransmitters in the brain. This compound 2179 has also been used to investigate the role of P2Y1 receptors in inflammatory and neurodegenerative diseases.
properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-7H-purin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-2-16-4-7(1)3-11-9-8-10(13-5-12-8)15-6-14-9/h1-2,4-6H,3H2,(H2,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSANEOBAJIAOIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNC2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290008 | |
Record name | N-(3-Thienylmethyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101396-93-4 | |
Record name | N-(3-Thienylmethyl)-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101396-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Thienylmethyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.